Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)9-10(13)14-8-6-4-5-7-15(8)9/h4-7H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMPTKZAEHCYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C2N1C=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with tert-butyl isocyanide and an aldehyde in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine-3-carboxylic acid derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has demonstrated versatility across several scientific domains:
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit potent anticancer properties. For instance, studies have shown that certain analogues can inhibit the growth of cancer cell lines by targeting specific molecular pathways .
- Antimicrobial Properties : Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate has been investigated for its potential to combat bacterial infections, particularly against Mycobacterium tuberculosis . Its mechanism involves selective inhibition of key enzymes in the bacterial electron transport chain.
Biological Studies
- Enzyme Inhibition : The compound has been studied for its ability to modulate enzyme activity, which is crucial in various biological pathways. For example, it may inhibit enzymes involved in cancer progression or microbial resistance .
- Structure-Activity Relationship (SAR) Studies : The compound serves as a valuable scaffold for SAR studies aimed at optimizing biological activity through structural modifications .
Chemical Synthesis and Catalysis
- Building Block for Complex Molecules : this compound is utilized as a precursor in the synthesis of more complex heterocyclic compounds, which are essential in drug discovery .
- Catalytic Applications : The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity .
Case Studies
Several studies highlight the efficacy and potential applications of this compound:
Mechanism of Action
The mechanism of action of tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxylate derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents.
2-Aminoimidazo[1,2-a]pyridine derivatives: Similar structure with variations in the ester or amino groups.
Uniqueness
Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is unique due to its tert-butyl ester group, which imparts specific physicochemical properties such as increased lipophilicity and stability. This uniqueness makes it a valuable compound in various research and industrial applications .
Biological Activity
Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound features an imidazo[1,2-a]pyridine core with a tert-butyl group and an amino group at the 2-position. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
The mechanism of action of this compound involves binding to specific enzymes or receptors within cells. This binding can modulate enzyme activities associated with cell proliferation and apoptosis, thereby exhibiting potential anticancer effects. For instance, it may inhibit enzymes involved in the signaling pathways that promote cancer cell growth and survival .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been investigated for its effectiveness against various bacterial strains and fungi. The compound demonstrates promising activity against Mycobacterium tuberculosis glutamine synthetase, with an IC50 value indicating significant inhibition potential .
Table 1: Antimicrobial Activity Data
| Microorganism | IC50 (µM) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 3.1 | |
| Staphylococcus aureus | >32 | |
| Escherichia coli | 15 |
Anticancer Activity
This compound has also been evaluated for its anticancer properties across various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells while exhibiting lower toxicity in normal cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxic effects of the compound on several cancer cell lines:
- MCF7 (breast cancer) : GI50 = 12.50 µM
- NCI-H460 (lung cancer) : GI50 = 42.30 µM
- SF-268 (brain cancer) : GI50 = 3.79 µM
These results indicate a varying degree of sensitivity among different cancer types, suggesting that the compound may be more effective against certain cancers than others .
Table 2: Anticancer Activity Data
Research Applications
The compound's unique structure makes it a valuable building block in drug discovery and development. Its applications extend beyond antimicrobial and anticancer properties to include:
Q & A
Q. What are the standard synthetic protocols for preparing Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate?
The synthesis typically involves cyclization of 2-aminopyridine derivatives with α-bromoketones or bromoacetate esters under reflux conditions. A common method uses ethyl bromoacetate with potassium carbonate in ethanol, followed by tert-butyl carbamate protection. Similar protocols for related imidazo[1,2-a]pyridines emphasize solvent choice (ethanol, DMF) and temperature control to optimize cyclization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H) and aromatic protons.
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups.
- HRMS to verify molecular weight and purity. Cross-referencing with spectral databases for analogous compounds enhances accuracy .
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as a scaffold for developing antimicrobial, anticancer, and antiviral agents. The tert-butyl group enhances lipophilicity, while the amino and carboxylate moieties allow functionalization via amidation or nucleophilic substitution .
Advanced Research Questions
Q. How can researchers optimize synthesis yields while minimizing side reactions?
Strategies include:
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility and reaction rates.
- Catalyst use : EDCI or TBHP enhances coupling efficiency in one-pot bromination-cyclization reactions.
- Temperature control : Gradual heating (60–80°C) prevents decomposition of heat-sensitive intermediates .
Q. How to resolve contradictory spectral data during derivative characterization?
Contradictions may arise from tautomerism or impurities. Solutions include:
- 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.
- Recrystallization or preparative HPLC to isolate pure fractions.
- Computational validation : DFT calculations predict NMR shifts for comparison .
Q. What mechanistic approaches elucidate the biological activity of derivatives?
- Kinase inhibition assays : Profile activity against kinases (e.g., GSK-3β) using fluorescence polarization.
- Cellular assays : MTT or apoptosis assays (e.g., Annexin V staining) evaluate cytotoxicity.
- Molecular docking : Predict binding modes to targets like DNA topoisomerases or viral proteases .
Q. How to design derivatives with improved pharmacokinetic properties?
- Substituent engineering : Introduce trifluoromethyl groups for metabolic stability or PEG chains for solubility.
- ADMET modeling : Predict bioavailability using software like Schrödinger’s QikProp.
- In vitro assays : Caco-2 permeability and microsomal stability tests guide iterative optimization .
Q. What methodologies assess compound stability under varying storage conditions?
- Forced degradation studies : Expose to UV light, acidic (HCl), or oxidative (H₂O₂) conditions.
- HPLC monitoring : Quantify degradation products (e.g., tert-butyl cleavage).
- Storage recommendations : Argon atmosphere and desiccants prevent hydrolysis and oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
